Product packaging for 1-Pyrenyl Potassium Sulfate(Cat. No.:)

1-Pyrenyl Potassium Sulfate

Cat. No.: B13430057
M. Wt: 338.4 g/mol
InChI Key: DEDJUIFQCUYLDF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pyrenyl Potassium Sulfate (CAS 1950586-56-7) is a biochemical tool primarily used as a specific biomarker for monitoring human exposure to polycyclic aromatic hydrocarbons (PAHs) . PAHs are environmental contaminants generated from incomplete combustion processes, and their monitoring is crucial in toxicological and environmental health research . This compound is a metabolite of pyrene, one of the most prevalent PAHs, and its detection and quantification in biological samples, such as urine, provide a reliable and direct measure of internal PAH dose, offering significant value for studies in occupational health, environmental risk assessment, and public health epidemiology . For advanced analytical applications, especially in mass spectrometry-based methods for improved accuracy and sensitivity, the isotope-labelled analogue, 1-Pyrenyl-d9 Potassium Sulfate, is also available as an internal standard . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11KO4S B13430057 1-Pyrenyl Potassium Sulfate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H11KO4S

Molecular Weight

338.4 g/mol

IUPAC Name

potassium;10b,10c-dihydropyren-1-yl sulfate

InChI

InChI=1S/C16H12O4S.K/c17-21(18,19)20-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11;/h1-9,15-16H,(H,17,18,19);/q;+1/p-1

InChI Key

DEDJUIFQCUYLDF-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=CC=C3C=CC(=C4C3C2C(=C1)C=C4)OS(=O)(=O)[O-].[K+]

Origin of Product

United States

Synthetic Methodologies for Pyrenyl Sulfate Derivatives

Strategies for Functionalizing Pyrene (B120774) Core Structures

The functionalization of the pyrene core is the foundational step in the synthesis of its derivatives. The reactivity of pyrene allows for various substitutions, primarily through electrophilic aromatic substitution and modern C-H functionalization techniques. The positions at 1, 3, 6, and 8 are the most active sites, while the "K-region" (4, 5, 9, and 10-positions) can also be targeted. worktribe.com

Key strategies for functionalizing the pyrene structure include:

Bromination: A common method to introduce a functional handle for further reactions. Pyrene can be brominated using reagents like bromine in dichloromethane (B109758) or hydrogen bromide with an oxidizing agent. researchgate.netorgsyn.org The resulting bromopyrenes are versatile precursors for cross-coupling reactions. mdpi.com

Formylation and Acetylation: These reactions, often catalyzed by Lewis acids, can selectively introduce carbonyl functionalities at the K-region of the pyrene core. nih.gov Vilsmeier-Haack reactions are also employed to introduce formyl groups. orgsyn.org

Oxidation: Selective oxidation, particularly in the K-region, provides another powerful route to novel pyrene derivatives. rsc.org

C-H Functionalization: Modern transition metal-catalyzed C-H activation has emerged as a highly effective strategy for directly introducing aryl and alkyl groups onto the pyrene core, including at the less accessible C10 position. mdpi.com This avoids the need for pre-functionalized halogenated pyrenes. acs.org

Alkylation: Friedel-Crafts alkylation, for instance with tert-butyl chloride, can introduce bulky groups that serve to protect certain positions and direct subsequent functionalizations to other sites on the pyrene ring. mdpi.comtandfonline.com

These methodologies allow for the precise introduction of various moieties onto the pyrene core, which can then be elaborated into more complex structures. worktribe.comnih.gov

Table 1: Common Functionalization Reactions of the Pyrene Core
Reaction TypeReagents/ConditionsTarget Position(s)Reference(s)
Bromination Br₂, CH₂Cl₂1, 3, 6, 8 researchgate.net
Formylation N-methylformanilide, POCl₃ (Vilsmeier-Haack)1 orgsyn.org
K-Region Olefination Pyrene-4,5-dione, P(OEt)₃4, 5 rsc.org
C-H Arylation Pd(II) catalyst, Picolinamide directing group10 mdpi.com
Friedel-Crafts Alkylation tert-butyl chloride, AlCl₃2, 7 mdpi.comtandfonline.com
Thioamidation KSCN, Trifluoromethanesulfonic acid1 rsc.org

Approaches for Incorporating Sulfate (B86663) Functionality

The introduction of a sulfate group onto an aromatic structure like pyrene can be achieved through two primary pathways: direct sulfonation of the pyrene ring or sulfation of a hydroxylated pyrene precursor.

Direct Sulfonation of the Pyrene Ring: This method involves treating pyrene with a strong sulfonating agent. For example, the synthesis of 1,3,6,8-pyrenesulfonic acid tetrasodium (B8768297) salt (PTSA) is achieved by reacting pyrene with fuming sulfuric acid (oleum). rsc.org The oleum (B3057394) contains a high concentration of sulfur trioxide (SO₃), a powerful electrophile that attacks the electron-rich pyrene ring. rsc.org This approach typically leads to polysulfonated products due to the high reactivity of the pyrene core. rsc.org

Sulfation of a Hydroxylated Precursor (1-Hydroxypyrene): For the specific synthesis of 1-Pyrenyl Potassium Sulfate, the most direct pathway involves the sulfation of 1-hydroxypyrene (B14473) (also known as pyren-1-ol). nih.gov This precursor is a known metabolite of pyrene. researchgate.net The phenolic hydroxyl group can be converted to a sulfate ester. This is analogous to the biological sulfation of hydroxylated polycyclic aromatic hydrocarbons (PAHs), which is a common metabolic pathway. nih.gov In a laboratory setting, this transformation is typically achieved by reacting the phenol (B47542) with a sulfating agent such as a sulfur trioxide-pyridine complex or chlorosulfonic acid, followed by neutralization with a suitable base. To obtain the potassium salt, a potassium base like potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃) would be used in the final neutralization or salt metathesis step. acs.orggoogle.com

Multi-step Synthetic Pathways to this compound Analogs

The synthesis of analogs of this compound often requires intricate, multi-step pathways that combine various functionalization and coupling strategies. These syntheses highlight the versatility of the pyrene scaffold in creating complex, functional molecules.

A representative example is the synthesis of monomolecular dual enzyme probes based on a pyrenol backbone. rsc.org The pathway begins with the selective mono-bromination of 1-pyrenol. The resulting mixture of regioisomers is then converted into corresponding disulfonamides. Following a protection step using benzyl (B1604629) bromide, the desired isomer is isolated via column chromatography. This is followed by a palladium-catalyzed carbonylation to introduce a carboxylic ester group. The hydroxyl group is subsequently deprotected through palladium-catalyzed transfer hydrogenation. Finally, the free hydroxyl group is phosphorylated to create the sensor molecule. rsc.org

Another example involves the synthesis of fluorescent derivatives of cerebroside sulfate, such as 12-(1-pyrene)dodecanoyl cerebroside sulfate. nih.gov These syntheses involve attaching a pyrene-containing fatty acid to a cerebroside headgroup, followed by sulfation to produce the final sulfatide analog. nih.gov Such pathways demonstrate how the pyrene moiety can be incorporated into larger biomolecular structures and subsequently sulfated.

Table 2: Key Intermediates and Analogs in Pyrenyl Sulfate Synthesis
Compound/AnalogKey Synthetic StepsPrecursor(s)Application/SignificanceReference(s)
1,3,6,8-Pyrenesulfonic Acid Tetrasodium Salt (PTSA) One-step sulfonationPyrene, OleumFluorescent ink, pH indicator rsc.org
12-(1-pyrene)dodecanoyl Cerebroside Sulfate Acylation, Sulfation1-Pyrenedodecanoic acid, CerebrosideSubstrate for arylsulfatase A activity nih.gov
8-Hydroxy-1,3,6-pyrene Trisulphonic Acid Sodium Salt Sulfonation, HydrolysisPyrene, NaOHFluorescent dye google.com
Monomolecular Pyrenol-Based Enzyme Probe Bromination, Sulfonamide formation, Carbonylation, Phosphorylation1-PyrenolRatiometric dual enzyme probe rsc.org

Isolation and Purification Techniques in Pyrenyl Sulfate Synthesis

The successful synthesis of pyrenyl sulfate derivatives is critically dependent on effective isolation and purification techniques to separate the desired product from unreacted starting materials, reagents, and side products.

Commonly employed techniques include:

Column Chromatography: This is one of the most powerful and widely used methods for separating pyrene derivatives. Silica gel is a common stationary phase for purifying neutral or moderately polar compounds. nih.govepa.gov For highly polar or charged species like sulfated derivatives, ion-exchange chromatography is more suitable. For instance, small columns of DEAE-Sephadex A-25 have been used to separate sulfated and non-sulfated pyrene-lipid derivatives. nih.gov

Recrystallization: This technique is effective for purifying solid, crystalline products. The crude material is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the purified product crystallizes out, leaving impurities in the mother liquor. This process can be repeated to achieve high purity. orgsyn.org

Extraction: Liquid-liquid extraction is used to separate compounds based on their differential solubility in two immiscible liquid phases, often an aqueous phase and an organic solvent. orgsyn.orgrsc.org Soxhlet extraction is a continuous extraction method used to purify solid materials with limited solubility by repeatedly washing the crude solid with a hot solvent. orgsyn.org

Filtration: A fundamental technique used to separate solid products from liquid reaction mixtures or crystallization solvents, often using a Büchner funnel. orgsyn.orgobrnutafaza.hr

These techniques are often used in combination to achieve the high degree of purity required for the characterization and application of these specialized chemical compounds.

Spectroscopic Characterization and Photophysical Investigations of Pyrenyl Sulfate Systems

Advanced Fluorescence Spectroscopy of Pyrenyl-Sulfate Conjugates

Fluorescence spectroscopy, in both steady-state and time-resolved modes, provides deep insights into the behavior of pyrenyl-sulfate conjugates in different environments. The fluorescence of pyrene (B120774) is highly sensitive to its local environment, making it an excellent reporter on molecular interactions and dynamics. acs.org

Steady-state fluorescence spectroscopy of pyrenyl sulfate (B86663) systems reveals characteristic monomer and excimer emissions. The pyrene monomer exhibits a structured emission spectrum with distinct vibronic bands. scispace.com The ratio of the intensities of the first and third vibronic peaks (I1/I3) is particularly sensitive to the polarity of the solvent, a feature that is exploited to probe the microenvironment of the pyrene label. acs.orgscispace.com

In aqueous solutions, the presence of surfactants like sodium dodecyl sulfate (SDS) can significantly influence the fluorescence of pyrene derivatives. csun.edunih.govtandfonline.com As the surfactant concentration increases and micelles form, the pyrene probe can partition into the hydrophobic micellar core, leading to changes in the fluorescence spectrum. nih.gov This is often observed as an increase in the I1/I3 ratio, indicating a more nonpolar environment. scispace.com The quenching of pyrene fluorescence by various ions and molecules in these systems can also be monitored to understand binding and interaction dynamics. csun.edunih.govoup.com

The following table summarizes the typical fluorescence emission characteristics of pyrene derivatives in different environments.

PropertyValueReference
Monomer Emission Maxima~375 nm, ~386 nm, ~398 nm cdnsciencepub.comcdnsciencepub.com
Excimer Emission Maximum~480 nm cdnsciencepub.com
I1/I3 Ratio SensitivityHigh acs.orgscispace.com

Time-resolved fluorescence measurements provide information on the excited-state lifetime of the pyrene monomer and excimer, offering a more detailed picture of the dynamic processes occurring. The fluorescence decay of the pyrene monomer is typically monoexponential in the absence of quenchers or excimer formation. csun.edu The lifetime of the pyrene monomer is notably long, which facilitates its use as a probe for dynamic events. researchgate.net

In systems where excimer formation is possible, the decay kinetics become more complex. The monomer decay may become biexponential, reflecting both the intrinsic decay of the monomer and its quenching through excimer formation. nih.gov The rise and decay times of the excimer emission can be analyzed to determine the rate constants of excimer formation and dissociation. royalsocietypublishing.org Time-correlated single-photon counting (TCSPC) is a common technique used for these measurements. csun.edubohrium.com

The table below presents typical fluorescence lifetime values for pyrene and its derivatives.

SpeciesTypical Lifetime (ns)Reference
Pyrene Monomer100 - 400 researchgate.net
Pyrene Excimer40 - 70 cdnsciencepub.comroyalsocietypublishing.org

An excimer, or "excited dimer," is formed when an excited-state pyrene molecule interacts with a ground-state pyrene molecule. osti.gov This results in a broad, structureless, and red-shifted emission band compared to the monomer fluorescence. bohrium.com The formation of excimers is a diffusion-controlled process and is therefore dependent on the concentration of the pyrene derivative and the viscosity of the medium. royalsocietypublishing.org

The ratio of the excimer to monomer fluorescence intensity (IE/IM) is a key parameter used to quantify the efficiency of excimer formation. acs.org This ratio is sensitive to factors that affect the proximity and orientation of pyrene molecules, such as the architecture of macromolecules labeled with pyrene or the formation of aggregates. cdnsciencepub.comrsc.org The study of excimer dynamics provides valuable information about the conformational changes and intermolecular interactions in various systems. osti.gov The dissociation of the excimer back to an excited monomer and a ground-state monomer can also occur, and the rates of both formation and dissociation are temperature-dependent. royalsocietypublishing.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy of Pyrenyl Sulfate Derivatives

UV-Vis absorption spectroscopy is a fundamental technique used to characterize the ground-state electronic properties of pyrenyl sulfate derivatives. The absorption spectrum of pyrene and its derivatives is characterized by several distinct bands in the UV region. mdpi.commdpi.com These bands correspond to π-π* electronic transitions within the aromatic pyrene core. mdpi.com

The introduction of a sulfate group can cause slight shifts in the absorption maxima compared to unsubstituted pyrene, reflecting the electronic influence of the substituent. The solvent environment can also affect the absorption spectrum, although typically to a lesser extent than the fluorescence spectrum. mdpi.com In aggregated systems or when interacting with other molecules, changes in the absorption spectrum, such as broadening or shifts in the peak positions, can indicate ground-state interactions. mdpi.com

The following table shows the typical UV-Vis absorption maxima for pyrene derivatives.

Absorption BandTypical Wavelength Range (nm)Reference
S0 → S2 (p-band)~240 mdpi.com
S0 → S1 (α-band)~260 - 280 mdpi.commdpi.com
S0 → S0' (β-band)~310 - 350 mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 1-pyrenyl potassium sulfate. acs.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum of a pyrenyl derivative, the aromatic protons of the pyrene ring typically appear as a complex multiplet in the downfield region (around 7.5-9.0 ppm). cdnsciencepub.comresearchgate.net The exact chemical shifts and coupling patterns are sensitive to the position and nature of the substituents on the pyrene ring. mdpi.comrsc.org

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms of the pyrene ring also resonate in the downfield region of the spectrum. mdpi.comresearchgate.netgdut.edu.cn The chemical shift of the carbon atom directly attached to the sulfate group would be particularly informative about the electronic effect of this substituent.

For this compound, ³⁹K NMR could potentially be used to study the interactions of the potassium counter-ion in solution, although its application is often limited by the quadrupolar nature of the ³⁹K nucleus, which can lead to broad signals. huji.ac.il

The table below provides representative chemical shift ranges for pyrene derivatives.

NucleusChemical Shift Range (ppm)Reference
¹H (Aromatic)7.5 - 9.0 cdnsciencepub.comresearchgate.net
¹³C (Aromatic)120 - 135 mdpi.comresearchgate.netgdut.edu.cn

Vibrational Spectroscopy for Structural Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is a powerful technique for structural characterization. issp.ac.ruresearchgate.net

The FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of the pyrene ring and the sulfate group. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the pyrene skeleton are found in the 1400-1600 cm⁻¹ region. mdpi.com The S-O stretching vibrations of the sulfate group are expected to be strong and appear in the region of 1000-1200 cm⁻¹.

Raman spectroscopy can provide complementary information. The vibrational modes of the pyrene ring are often strongly Raman active. bohrium.com This technique can be particularly useful for studying these compounds in aqueous solutions due to the weak Raman scattering of water.

Mass Spectrometry (MS) for Molecular Analysis

Mass spectrometry (MS) serves as a critical analytical technique for the molecular analysis of pyrenyl sulfate systems, providing essential information on molecular weight, structure, and fragmentation pathways. The ionization of these sulfated polycyclic aromatic hydrocarbons (PAHs) and subsequent mass analysis allows for their unambiguous identification and characterization, which is particularly crucial in metabolic studies.

Soft ionization techniques such as Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) are commonly employed for the analysis of non-volatile and thermally labile compounds like this compound. These methods are adept at generating intact molecular ions from which structural information can be derived. In the analysis of related PAH sulfates, such as benzo[a]pyrene (B130552) (BaP) sulfates, both positive and negative ion modes have been utilized to obtain comprehensive mass spectral data. worldscientific.com

In positive ion mode, the mass spectra of potassium salts of PAH sulfates often show ions corresponding to the potassium adduct of the molecule. worldscientific.com For instance, in the FAB-MS analysis of benzo[a]pyrene sulfates, which are structurally similar to pyrenyl sulfates, the spectra of potassium salts were observed to be very similar to those of sodium salts, with differences mainly in the intensities of the various ions, reflecting the properties of the respective alkali metals. worldscientific.com The molecular ion region is clearly identifiable, which is a distinct advantage of techniques like FAB-MS. worldscientific.com

Negative ion mode is also highly informative for sulfated compounds. In the analysis of a related compound, the sodium salt of BaP-1-sulfate, the negative ion spectrum was characterized by two major peaks: a desodiated molecular ion and a deprotonated aglycone, resulting from the cleavage of the sulfate group. worldscientific.com This fragmentation pattern, involving the loss of the sulfate moiety (SO₃), is a characteristic feature in the mass spectrometry of sulfate conjugates. The consistency of fragmentation patterns among different PAH-sulfates is a significant aid in the identification of unknown metabolites. worldscientific.com

Liquid chromatography coupled with electrospray mass spectrometry (LC/ESMS) and tandem mass spectrometry (MS/MS) has also been instrumental in characterizing conjugated PAH metabolites, including sulfates. acs.org While challenges such as sulfate loss can occur during ESI, this technique offers high sensitivity for detecting and identifying these compounds in complex biological matrices. acs.org

The detailed fragmentation data obtained from MS/MS experiments are invaluable for confirming the structure of pyrenyl sulfate isomers. While specific fragmentation data for this compound is not extensively published, the analysis of closely related sulfated PAHs provides a strong predictive framework for its mass spectrometric behavior.

Ionization Mode Precursor Ion (m/z) Fragment Ion (m/z) Interpretation Reference
Positive Ion FAB-MS[M+K]⁺[M+H]⁺, [Aglycone+H]⁺Molecular potassium adduct, Protonated molecule, Protonated pyrene core after sulfate loss worldscientific.com
Negative Ion FAB-MS[M-K]⁻[Aglycone-H]⁻Deprotonated molecule, Deprotonated pyrene core after sulfate loss worldscientific.com
Negative Ion ESI-MS/MS[M-K]⁻SO₃⁻ (80), HSO₄⁻ (97)Sulfate radical anion, Bisulfate anion nih.gov

Table 1: Representative Mass Spectrometry Data for a Closely Related Compound, Benzo[a]pyrene Sulfate, illustrating expected fragmentation for this compound.

Mechanistic Studies of Molecular Interactions and Reactivity Involving 1 Pyrenyl Potassium Sulfate

Elucidation of Fluorescence Quenching Mechanisms

The fluorescence of pyrene (B120774) and its derivatives, including 1-pyrenyl potassium sulfate (B86663), is a powerful tool for investigating molecular interactions. Fluorescence quenching, the process by which fluorescence intensity decreases, can occur through various mechanisms, including excited-state reactions, energy transfer, complex formation, and collisional quenching. researchgate.net

A variety of molecules can act as quenchers. For instance, potassium iodide and potassium bromide are known to quench the fluorescence of aromatic molecules. uzh.ch The quenching process is often described by the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. uzh.ch By analyzing the quenching data, one can determine the quenching rate constants and gain insights into the accessibility of the fluorophore to the quencher. researchgate.net

Studies have shown that the environment surrounding the pyrene moiety significantly influences the quenching mechanism. For example, in microheterogeneous systems like micelles and vesicles, the extent of quenching is largely determined by the incorporation of the quencher into these micro-phases. researchgate.net The physical state of the environment, such as the fluidity of a lipid bilayer, can also dramatically affect quenching rates. researchgate.net

The primary mechanisms of fluorescence quenching include:

Collisional (Dynamic) Quenching: This occurs when the excited fluorophore encounters a quencher molecule, leading to non-radiative de-excitation. The rate of this process is dependent on the diffusion of the fluorophore and quencher.

Static (Complex Formation) Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.

Förster Resonance Energy Transfer (FRET): This is a non-radiative energy transfer from an excited donor fluorophore to a suitable acceptor molecule in close proximity.

Research on pyrene derivatives has demonstrated that quenching can be influenced by factors such as the presence of heavy atoms, nitro-groups, and amines. researchgate.net For example, studies with pyrene-amine containing dendrimers have revealed unusual fluorescence behavior, highlighting the complexity of quenching mechanisms in different molecular architectures. researchgate.net

Binding Interactions with Biological Macromolecules (e.g., nucleic acids)

Pyrene derivatives are widely utilized as fluorescent probes to study their interactions with biological macromolecules like nucleic acids (DNA and RNA). The binding of these small molecules to DNA can occur through several modes, primarily intercalation between base pairs or binding within the major or minor grooves. mdpi.combeilstein-journals.org

The interaction of pyrene derivatives with DNA can lead to significant changes in the DNA structure and stability. For instance, the incorporation of a 1-O-(1-pyrenylmethyl)glycerol, an intercalating pseudo-nucleotide (IPN), into oligodeoxyribonucleotides (ODNs) has been shown to greatly increase the thermal stability of the resulting DNA duplex. nih.gov This stabilization is attributed to the intercalation of the pyrene moiety. nih.gov Interestingly, the same modification can decrease the stability of RNA duplexes, allowing for the discrimination between DNA and ssRNA. nih.gov

Spectroscopic techniques are crucial for characterizing these interactions. Fluorescence spectrometry and circular dichroism (CD) can confirm the binding mode. For example, in the case of some pyrene derivatives, studies have indicated a groove binding mode supported by intercalation. mdpi.com The binding affinity can be quantified by determining the binding constants. For instance, 1-hydroxypyrene (B14473) (1-OHP) has been shown to have a higher binding affinity for p53 DNA and C-myc DNA compared to 1-pyrenebutanoic acid (1-PBO). mdpi.com

The binding interactions are governed by various forces, including van der Waals forces and hydrogen bonds. mdpi.com These interactions can also induce conformational changes in the DNA, such as the formation of G-quadruplex structures from G-rich sequences. mdpi.comnih.gov The presence of metal ions, like potassium, can further stabilize these non-canonical DNA structures. nih.gov

Table 1: Binding Constants of Pyrene Derivatives with Human Tumor-Related DNA

Pyrene DerivativeTarget DNABinding Constant (L·mol⁻¹)Primary Binding Mode
1-Hydroxypyrene (1-OHP)p53 DNA1.16 × 10⁶Groove binding and intercalation
1-Hydroxypyrene (1-OHP)C-myc DNA4.04 × 10⁵Groove binding and intercalation
1-Pyrenebutanoic Acid (1-PBO)p53 DNA2.04 × 10³Groove binding and intercalation
1-Pyrenebutanoic Acid (1-PBO)C-myc DNA1.39 × 10³Groove binding and intercalation

Data sourced from spectroscopic and electrophoretic studies. mdpi.com

Ion-Pair Recognition and Complexation Mechanisms

The recognition of ion pairs by synthetic receptors is a significant area of supramolecular chemistry. Pyrene-functionalized receptors are of particular interest due to their fluorescent signaling capabilities. These receptors can be designed to bind both a cation and an anion simultaneously, often with enhanced affinity compared to binding either ion alone—a phenomenon known as positive allostery or cooperative binding. mdpi.com

Receptors designed for ion-pair recognition typically contain distinct binding sites for the cation and the anion. For example, a receptor might incorporate a crown ether unit for cation binding and a squaramide or urea (B33335) group for anion recognition through hydrogen bonding. researchgate.netacs.org The pyrene moiety serves as a fluorogenic reporter, with its fluorescence emission changing upon ion binding.

Studies have shown that squaramide-based receptors equipped with a crown ether can extract potassium sulfate from an aqueous phase into an organic phase. researchgate.net The complexation can lead to the formation of supramolecular assemblies. researchgate.net The binding of alkali metal cations can significantly enhance the receptor's affinity for anions like acetate. acs.org

The mechanism of ion-pair recognition involves a cooperative interplay between the cation and anion binding events. The binding of the cation can preorganize the receptor, creating a more favorable binding pocket for the anion. This cooperative effect has been demonstrated for various salts, including those of alkali metals. acs.org The binding events can be monitored through various spectroscopic techniques, including ¹H NMR, UV-vis, and fluorescence spectroscopy. researchgate.netacs.org

Photochemical and Photophysical Reaction Pathways

The absorption of light by pyrene and its derivatives can initiate a variety of photochemical and photophysical processes. These processes are fundamental to understanding their behavior as fluorescent probes and photosensitizers. msu.eduhelmholtz-berlin.de Upon absorption of a photon, the molecule is promoted to an electronically excited state, typically a singlet state (S₁). From this excited state, several pathways are possible:

Fluorescence: Radiative decay from the S₁ state back to the ground state (S₀), emitting a photon.

Intersystem Crossing (ISC): A non-radiative transition from the S₁ state to a triplet state (T₁).

Internal Conversion (IC): A non-radiative decay from a higher electronic state to a lower one of the same spin multiplicity.

Photochemical Reaction: The excited molecule can undergo chemical transformations, such as isomerization, dimerization, or electron transfer. msu.edu

The quantum yield of a particular photochemical process quantifies its efficiency. msu.edu For instance, the photodimerization of cinnamic acid derivatives can be achieved with high regioselectivity in organized media like microemulsions, where high local concentrations at the interface favor the reaction. academie-sciences.fr

In the context of biological systems, photoinduced electron transfer is a key process. For example, excited pyrene can accept an electron from nearby molecules, such as anilines, leading to the formation of radical ions. researchgate.net The surrounding environment, such as the polarity within a liposome, can influence the efficiency of these electron transfer reactions. researchgate.net

Mechanistic studies often employ time-resolved spectroscopy to follow the evolution of transient species and elucidate the sequence of elementary steps in a photochemical reaction, such as dissociation, charge transfer, and isomerization. helmholtz-berlin.de

Computational Chemistry and Theoretical Modeling of Pyrenyl Sulfate Systems

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-electron systems. It is particularly effective for polycyclic aromatic hydrocarbons (PAHs) like pyrene (B120774) and its derivatives.

Electronic Structure: DFT calculations are used to determine the distribution of electrons within the molecule and the energies of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic properties and reactivity. scirp.org For the pyrenyl sulfate (B86663) anion, the HOMO is expected to be a π-orbital delocalized across the pyrene core, while the LUMO would also be a π*-antibonding orbital. researchgate.net The addition of the electron-donating sulfate group (-OSO₃⁻) would likely raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap compared to unsubstituted pyrene. This reduction in the energy gap suggests that the molecule can be more easily oxidized. researchgate.net

Molecular Geometry: Before calculating other properties, the molecule's geometry must be optimized to find its lowest energy conformation. DFT methods, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G**, are highly effective for optimizing the geometries of pyrene derivatives. scirp.orgnih.govinpressco.com These calculations predict bond lengths, bond angles, and dihedral angles that are typically in good agreement with experimental data where available. researchgate.net For the 1-pyrenyl sulfate anion, DFT would predict a largely planar pyrene core with the sulfate group positioned at the C1 carbon, with specific bond lengths and angles determined by the electronic interactions between the sulfate group and the aromatic system.

Below is a table showing calculated electronic properties for pyrene and its monochlorinated derivatives, illustrating how DFT is used to probe these characteristics.

Table 1: Calculated Electronic Properties of Pyrene and Monochlorinated Derivatives using DFT (B3LYP/6-311G**).

CompoundEHOMO (a.u.)ELUMO (a.u.)Energy Gap (ΔE) (a.u.)
Pyrene-0.205-0.0640.141
1-Chloropyrene-0.210-0.0720.138
2-Chloropyrene-0.215-0.0740.141
4-Chloropyrene-0.212-0.0730.139

Data sourced from a DFT study on monochlorinated pyrene compounds. scirp.orgresearchgate.net

Quantum Chemical Calculations of Spectroscopic Properties

Quantum chemical methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to simulate electronic absorption spectra (UV-Vis) for molecules like pyrene and its derivatives. mdpi.comacs.org

TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. rsc.org For pyrene, the characteristic absorption spectrum arises from π-π* transitions within the aromatic system. nih.gov The introduction of a sulfate group at the 1-position would act as a substituent that perturbs the electronic structure of the pyrene core, leading to shifts in the absorption bands.

Theoretical studies on pyrene derivatives show that TD-DFT, often using functionals like CAM-B3LYP, can reproduce experimental UV-Vis spectra with reasonable accuracy, although calculated excitation energies are often systematically shifted compared to experimental values. rsc.orgaip.org For 1-pyrenyl sulfate, TD-DFT would be expected to predict a spectrum similar to that of pyrene but with potential red-shifts (shifts to longer wavelengths) in the absorption bands due to the electronic influence of the sulfate group. Such calculations are crucial for understanding how functionalization alters the photophysical properties of the pyrene chromophore. acs.org

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed insight into intermolecular interactions, which govern the behavior of molecules in condensed phases (liquids and solids) and in solution.

For 1-pyrenyl potassium sulfate, MD simulations would be particularly useful for understanding its interactions in an aqueous environment. The pyrenyl sulfate anion has a dual nature: the large pyrene core is hydrophobic, while the sulfate group is highly hydrophilic and negatively charged. MD simulations can model how water molecules arrange around the anion, forming a hydration shell around the sulfate group while being repelled by the aromatic hydrocarbon surface.

The primary non-covalent interactions involving the pyrene core are van der Waals forces and π-π stacking. researchgate.netchemrxiv.org MD simulations have shown that pyrene molecules in solution tend to form dimers or larger aggregates through π-π stacking, where the planar aromatic rings stack on top of each other. aip.orgnih.govpnas.org The presence of the bulky and charged sulfate group would influence this stacking behavior, potentially leading to different aggregate geometries compared to unsubstituted pyrene. Furthermore, MD simulations can model the interaction between the pyrenyl sulfate anion and the potassium (K⁺) counter-ion, revealing details about ion pairing and the distribution of ions in solution.

Theoretical Prediction of Reactivity and Stability Parameters

DFT calculations provide not only information about molecular structure but also a set of "reactivity descriptors" that can be used to predict the chemical reactivity and stability of a molecule. nih.gov These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). scirp.org

Key global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is proportional to the HOMO-LUMO gap. A larger gap implies greater hardness and lower reactivity. scirp.orgnih.gov

Electronic Chemical Potential (μ): Related to the negative of electronegativity, this descriptor indicates the tendency of electrons to escape from the system. scirp.org

Electrophilicity Index (ω): This index measures the energy stabilization of a molecule when it accepts an additional electronic charge from the environment. scirp.orgnih.gov A higher electrophilicity index suggests a greater capacity to act as an electrophile.

For the pyrenyl sulfate anion, the presence of the electron-rich sulfate group would influence these parameters. For instance, the expected smaller HOMO-LUMO gap would result in a lower chemical hardness, suggesting higher reactivity compared to pyrene. researchgate.net By calculating these descriptors, computational chemists can predict how 1-pyrenyl sulfate might behave in chemical reactions, for example, its susceptibility to electrophilic or nucleophilic attack at different positions on the pyrene ring. scirp.org These theoretical predictions are vital for understanding the molecule's stability and potential transformation pathways. pjoes.com

Table 2: Calculated Reactivity Descriptors for Pyrene and Monochlorinated Derivatives (in a.u.).

CompoundChemical Hardness (η)Chemical Potential (μ)Electrophilicity Index (ω)
Pyrene0.0705-0.13450.1283
1-Chloropyrene0.0690-0.14100.1441
2-Chloropyrene0.0705-0.14450.1481
4-Chloropyrene0.0695-0.14250.1461

Data derived from HOMO and LUMO energies calculated in a DFT study. scirp.orgresearchgate.netresearchgate.net

Supramolecular Chemistry and Self Assembly Studies of Pyrenyl Sulfate Constructs

Formation of Pyrenyl Excimers within Supramolecular Architectures

The formation of an excimer, an excited-state dimer, is a hallmark of pyrene (B120774) photophysics. This phenomenon occurs when a photoexcited pyrene molecule interacts with a ground-state pyrene molecule in close proximity, typically less than 4 Å, leading to a characteristic broad, red-shifted emission band around 480 nm, in stark contrast to the structured monomer emission observed at lower concentrations. rsc.org The ratio of the excimer to monomer fluorescence intensity (IE/IM) is exquisitely sensitive to the local concentration and arrangement of pyrene units, making it a powerful spectroscopic ruler for probing intermolecular and intramolecular distances in supramolecular architectures. nih.gov

In the context of pyrenyl sulfate (B86663) constructs, the formation of excimers can be facilitated by the self-assembly of these molecules into aggregates such as micelles, vesicles, or nanofibers. Within these ordered structures, the pyrene moieties can be brought into close enough proximity for excimer formation to occur upon photoexcitation. For instance, studies on peptide amphiphiles covalently functionalized with pyrene have demonstrated that excimer formation is observed upon their self-assembly into nanofibers, where the hydrophobic pyrene groups are sequestered within the core of the fibers. rsc.org Conversely, similar molecules that form spherical aggregates may not exhibit excimer formation, highlighting the critical role of the supramolecular architecture in dictating pyrene-pyrene interactions. rsc.org

The efficiency of excimer formation is not solely dependent on proximity but is also governed by the relative orientation and π-π overlap of the pyrene rings. nih.gov The degree of this overlap can be influenced by the packing of the molecules in the solid state or within a supramolecular assembly. Therefore, the presence and characteristics of pyrene excimer fluorescence can provide detailed insights into the morphology and internal dynamics of supramolecular structures formed by pyrenyl sulfate systems.

Table 1: Factors Influencing Pyrenyl Excimer Formation

Factor Description Impact on Excimer Formation
Concentration The local concentration of pyrene moieties. Higher local concentration increases the probability of an excited and ground-state pyrene interacting.
Proximity The distance between adjacent pyrene molecules. A distance of < 4 Å is generally required for efficient excimer formation.
Orientation The relative orientation of the pyrene rings. Co-facial (sandwich-like) arrangement promotes optimal π-π overlap.
Mobility The motional freedom of the pyrene units. Sufficient mobility is needed for pyrene moieties to adopt a favorable conformation for excimer formation in the excited state.
Supramolecular Architecture The overall structure of the assembly (e.g., micelles, nanofibers, crystals). The architecture dictates the packing and proximity of the pyrene units.

Host-Guest Chemistry Involving Pyrene and Sulfate Moieties

Host-guest chemistry, a central tenet of supramolecular chemistry, involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. The pyrene moiety, due to its hydrophobicity and size, is an excellent guest for a variety of macrocyclic hosts, including cyclodextrins and calixarenes. The sulfate group, being hydrophilic and anionic, can also participate in specific host-guest interactions, particularly with cationic or hydrogen-bond donating hosts.

In systems containing both pyrene and sulfate moieties, the host-guest chemistry can be directed towards either or both of these functional groups. For example, a sulfated β-cyclodextrin has been shown to interact with a cationic pyrene derivative. rsc.org In this case, the interaction is complex, involving not only the potential inclusion of the pyrene moiety within the cyclodextrin (B1172386) cavity but also electrostatic interactions between the cationic pyrene derivative and the negatively charged sulfate groups on the cyclodextrin rim. rsc.org Such interactions can lead to the induced aggregation of the pyrene derivative. rsc.org

Conversely, a pyrenyl sulfate molecule could act as a guest for a host designed to recognize both aromatic and anionic species. A host molecule with a hydrophobic cavity for the pyrene and a positively charged or hydrogen-bond donating site for the sulfate could exhibit high selectivity and affinity for the pyrenyl sulfate guest. The binding event could be signaled by a change in the pyrene fluorescence, such as quenching, enhancement, or a shift in the emission spectrum, providing a mechanism for sensing applications.

Self-Assembly Processes and Ordered Structures of Pyrenyl-Sulfate Systems

The amphiphilic nature of pyrenyl sulfate, possessing a hydrophobic pyrene head and a hydrophilic sulfate tail, makes it an ideal candidate for self-assembly in aqueous media. Similar to conventional surfactants, these molecules can spontaneously organize into a variety of ordered structures, including micelles, vesicles, and liquid crystals, to minimize the unfavorable interactions between the hydrophobic pyrene core and water.

The critical aggregation concentration (CAC) for the onset of self-assembly can be determined by monitoring the changes in the photophysical properties of the pyrene moiety. For instance, the ratio of the intensities of the first and third vibronic peaks (I1/I3) in the pyrene monomer fluorescence spectrum is sensitive to the polarity of the microenvironment. Upon aggregation, the pyrene units are sequestered in a nonpolar environment within the core of the assembly, leading to a decrease in the I1/I3 ratio.

The morphology of the resulting self-assembled structures is influenced by factors such as the molecular geometry of the pyrenyl sulfate, concentration, temperature, and the presence of salts. For example, pyrenyl-containing dendrimers with dodecyl sulfate counterions have been shown to self-organize into complex liquid-crystalline phases, such as multilayered smectic and multicontinuous cubic phases. mdpi.com This demonstrates that the interplay between the bulky pyrene groups and the electrostatic interactions involving the sulfate anions can lead to highly ordered and functional supramolecular materials.

Table 2: Characterization Techniques for Pyrenyl-Sulfate Self-Assembly

Technique Information Obtained
Fluorescence Spectroscopy Determination of critical aggregation concentration (CAC), probing the polarity of the microenvironment, and detecting excimer formation.
Transmission Electron Microscopy (TEM) Visualization of the morphology of self-assembled structures (e.g., micelles, nanofibers, vesicles).
Dynamic Light Scattering (DLS) Measurement of the size distribution of aggregates in solution.
Small-Angle X-ray Scattering (SAXS) Determination of the shape, size, and internal structure of self-assembled aggregates.
Nuclear Magnetic Resonance (NMR) Spectroscopy Probing molecular interactions and dynamics within the self-assembled structures.

Investigation of Ion-Pair Induced Supramolecular Assembly

The presence of the potassium and sulfate ions in 1-pyrenyl potassium sulfate introduces the possibility of ion-pair induced supramolecular assembly. In this phenomenon, the coordination of a specific ion pair by a receptor molecule can trigger a significant structural change, leading to the formation of a larger supramolecular assembly.

While research directly on this compound is limited, studies on the selective extraction and sensing of potassium sulfate using synthetic receptors provide valuable insights into the principles of ion-pair induced assembly. For instance, a squaramide-based ion pair receptor equipped with a crown ether has been shown to selectively bind and extract potassium sulfate from an aqueous phase into an organic phase. The binding of the potassium ion by the crown ether and the sulfate anion by the squaramide moiety leads to the formation of a stable ion-pair complex.

In the case of pyrenyl-sulfate systems, the pyrene unit could be incorporated into such a receptor design to act as a fluorescent reporter for the ion-pairing event. The binding of potassium sulfate could induce a conformational change in the receptor that either promotes or inhibits pyrene excimer formation, leading to a ratiometric fluorescent response. Alternatively, the ion-pairing interaction itself could drive the self-assembly of pyrenyl sulfate monomers into larger aggregates, which would be signaled by the appearance of excimer fluorescence. The formation of these assemblies is driven by the specific recognition of the potassium sulfate ion pair, making the process highly selective.

Applications in Advanced Materials and Chemical Sensing

Development of Pyrenyl-Sulfate Based Fluorescent Probes for Specific Analytes

The intense and environmentally sensitive fluorescence of the pyrene (B120774) group is a significant advantage in the design of fluorescent probes. These probes can signal the presence of specific analytes through changes in fluorescence intensity, wavelength, or lifetime. rsc.org

Pyrene-based fluorescent probes have been successfully developed for the detection of various ions. For potassium ion (K⁺) detection, the general strategy involves coupling the pyrene fluorophore to a potassium-selective ionophore, such as a crown ether. nih.govrsc.org The binding of a potassium ion to the ionophore induces a conformational change in the probe molecule, which in turn alters the fluorescence properties of the pyrene unit. This can manifest as an enhancement or quenching of the monomer emission, or a change in the ratio of monomer to excimer emission. nih.gov For instance, a novel family of pH-insensitive ion-selective optical sensors based on emulsified nanospheres containing densely functionalized pyreneamide derivatives has been developed for the detection of potassium ions. rsc.org These nanosensors demonstrate a strong affinity for potassium cations over other metal ions. rsc.org

While direct sensing of sulfate (B86663) ions (SO₄²⁻) by 1-pyrenyl potassium sulfate itself is not extensively documented, the principles of pyrene-based fluorescent sensing can be applied. A fluorescent probe for sulfate would typically involve a receptor unit capable of selectively binding sulfate anions, linked to the pyrene fluorophore. The binding event would then trigger a change in the fluorescence signal. For example, a nicotinamide-anthracene conjugate has been shown to exhibit highly selective fluorescence enhancement with sulfate ions in a mixed buffer-DMSO solution at physiological pH. researchgate.net This principle could be adapted to a pyrene-based system.

Table 1: Performance of Pyrene-Based Fluorescent Ion Probes
Probe TypeTarget IonSensing MechanismDetection LimitKey FindingsReference
Pyrene-labeled aptamerK⁺Conformational change and excimer formation4.0 x 10⁻⁴ MHigh selectivity in the presence of Na⁺, NH₄⁺, Mg²⁺, and Ca²⁺. nih.gov
Pyreneamide functionalized 18-crown-6 (B118740) etherK⁺On-off switchable fluorescence10⁻⁷ M to 10⁻⁵ M (linear range)pH-independent response and high affinity for K⁺. nih.govrsc.org
Pyrene–calix nih.govtriazolium conjugateHSO₄⁻Interference with photoinduced electron transfer (PET)-Increased fluorescence upon binding HSO₄⁻ with high selectivity. rsc.org

The planar aromatic structure of the pyrene moiety allows it to interact with the bases of nucleic acids through intercalation or groove binding. irb.hr This property has been utilized to develop fluorescent probes for DNA and RNA. When a pyrene-containing probe binds to its target nucleic acid sequence, the local environment of the pyrene unit changes, leading to a detectable change in its fluorescence signal. nih.gov Pyrene-modified guanine (B1146940) cluster probes have been used for imaging intracellular microRNAs. nih.gov

For example, a pyrenecarboxamide-tethered modified DNA base has been developed for the fluorometric detection of RNA poly(A) tracts. nih.gov The fluorescence emission intensity of this probe is controlled by the microstructural change around the pyrene unit upon binding to the target RNA. nih.gov Furthermore, pyrene-guanidiniocarbonylpyrrole derivatives have demonstrated the ability to discriminate between DNA and RNA through different spectroscopic responses. irb.hr

Table 2: Pyrene-Based Probes for Biomolecule Recognition
Probe DesignTarget BiomoleculeMode of InteractionObserved Fluorescence ChangeSignificanceReference
Pyrenecarboxamide-tethered modified DNA baseRNA poly(A) tractsHybridizationChange in fluorescence emission intensityEnables fluorometric detection of specific RNA sequences. nih.gov
Pyrene-guanidiniocarbonylpyrrole derivativesds-DNA and RNApH-dependent affinityDifferent spectroscopic responses for DNA vs. RNADemonstrates the potential for selective recognition of nucleic acids. irb.hr

Integration into Functional Materials

This compound can be incorporated into larger material systems to impart photoresponsive and sensing functionalities.

Stimuli-responsive polymers, or "smart" polymers, can undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or the presence of specific ions. rsc.orgresearchgate.net The incorporation of pyrenyl-sulfate moieties into polymer chains can introduce photo-responsiveness and ion-responsiveness.

Functional nanomaterials are at the forefront of sensing and detection technologies due to their high surface-area-to-volume ratio and unique nanoscale properties. researchgate.net Pyrenyl-sulfate components can be integrated into nanomaterials to create novel sensors. For instance, pyrene-functionalized fluorescent nanojars have been synthesized for photophysical studies. nih.gov

The general approach involves attaching the pyrenyl-sulfate molecule to the surface of a nanomaterial, such as a nanoparticle or a nanosheet. The pyrene moiety acts as the fluorescent signaling unit, while the sulfate group can influence the solubility and surface charge of the nanomaterial, as well as participate in electrostatic interactions. The synthesis of potassium sulfate nanoparticles has been achieved through methods like anti-solvent precipitation, which could potentially be adapted to incorporate the pyrenyl group. researchgate.net

Optoelectronic and Photonic Applications

The photophysical properties of pyrene derivatives make them attractive for applications in optoelectronic and photonic devices. The high fluorescence quantum yield and the ability to form excimers are particularly relevant.

While specific applications of this compound in this area are not widely reported, the broader class of pyrene-based materials is utilized in organic light-emitting diodes (OLEDs) and other electronic devices. The sulfate group in this compound might influence the charge transport properties and the energy levels of the molecule, which are critical parameters for device performance.

Furthermore, the optical properties of materials containing potassium sulfate have been investigated. For example, potassium aluminum sulfate crystals have been shown to exhibit optical power limiting properties. griffith.edu.au The photoelastic properties of potassium sulfate crystals have also been studied, suggesting potential applications in acousto-optic modulation, particularly in the ultraviolet region. researchgate.net The incorporation of the pyrene chromophore into such a crystal lattice could lead to novel materials with combined fluorescent and photoelastic or power-limiting properties.

Conclusion and Future Research Directions

Summary of Key Research Advances

Research into 1-pyrenyl sulfate (B86663) has seen significant progress, particularly in its application as a biomarker for assessing human exposure to PAHs. Initially, biomonitoring efforts focused on measuring 1-hydroxypyrene (B14473) after enzymatic hydrolysis of its conjugates. However, a major advancement has been the development of analytical methods capable of directly measuring the sulfate (and glucuronide) conjugates of 1-hydroxypyrene. This allows for a more accurate and detailed assessment of pyrene (B120774) metabolism and excretion.

Key research advances are summarized in the following table:

Research AreaKey Advances
Biomonitoring Establishment of urinary 1-hydroxypyrene (derived from 1-pyrenyl sulfate and other conjugates) as a reliable biomarker for occupational and environmental PAH exposure. nih.govnih.govtaylorandfrancis.com
Analytical Methods Development of High-Performance Liquid Chromatography (HPLC) with fluorescence detection and, more recently, Liquid Chromatography-Mass Spectrometry (LC-MS) for sensitive and specific quantification of 1-pyrenyl sulfate and other metabolites in biological matrices like urine and bile. nih.govcdc.govnih.gov
Metabolic Studies Elucidation of the metabolic pathway where pyrene is oxidized to 1-hydroxypyrene and subsequently conjugated to form 1-pyrenyl sulfate and 1-pyrenyl glucuronide for excretion. taylorandfrancis.comcdc.gov
Direct Conjugate Analysis Shift from indirect measurement (post-hydrolysis) to direct quantification of intact 1-pyrenyl sulfate, providing a more nuanced understanding of individual metabolic capacities and recent exposure events. nih.gov

These advancements have solidified the role of 1-pyrenyl sulfate in large-scale biomonitoring studies, such as the National Health and Nutrition Examination Survey (NHANES), which tracks exposure trends in the general population. nih.gov

Identified Challenges and Limitations in Pyrenyl Sulfate Research

Despite the progress, several challenges and limitations persist in the field of pyrenyl sulfate research. These hurdles can impact the accuracy of exposure assessments and the interpretation of biomonitoring data.

One of the primary challenges lies in the analytical methodologies. While highly sensitive techniques exist, the direct analysis of conjugated metabolites like 1-pyrenyl sulfate can be complex due to matrix effects and ion suppression in mass spectrometry, especially in complex biological samples such as urine. nih.gov Furthermore, traditional methods often require an enzymatic hydrolysis step to measure total 1-hydroxypyrene, which can be time-consuming and may not differentiate between the sulfate and glucuronide conjugates. taylorandfrancis.com

A significant limitation of using 1-pyrenyl sulfate as a biomarker is that it reflects exposure to pyrene, which is not in itself a potent carcinogen. mdpi.com While pyrene is a marker for the presence of PAH mixtures, the correlation between 1-pyrenyl sulfate levels and exposure to more carcinogenic PAHs, like benzo[a]pyrene (B130552), can be weak and variable depending on the exposure source. aoemj.orgelsevierpure.com This can lead to potential underestimation of health risks associated with PAH exposure when relying solely on this biomarker. gdut.edu.cn

Further challenges are detailed below:

Challenge/LimitationDescription
Analytical Complexity The need for sophisticated and often costly analytical instrumentation (e.g., LC-MS/MS) for direct and accurate quantification. benthamdirect.com Matrix effects in biological samples can interfere with analysis. nih.gov
Short Biological Half-Life 1-pyrenyl sulfate has a relatively short half-life, meaning it is a biomarker of recent exposure (within hours to a couple of days) and may not accurately reflect chronic or long-term exposure patterns. nih.gov
Inter-individual Variability Metabolic rates and the balance between sulfation and glucuronidation can vary significantly between individuals due to genetic polymorphisms and other factors, affecting the levels of excreted 1-pyrenyl sulfate. taylorandfrancis.com
Influence of Non-inhalational Exposure Routes Dietary intake and dermal absorption of pyrene can also contribute to urinary 1-pyrenyl sulfate levels, complicating the assessment of exposure from specific sources like air pollution. nih.govnih.gov
Lack of Carcinogenic Potency Correlation Urinary 1-hydroxypyrene (from 1-pyrenyl sulfate) does not directly reflect exposure to carcinogenic PAHs. tandfonline.com

Addressing these challenges is crucial for improving the utility of 1-pyrenyl sulfate in risk assessment and for a more precise understanding of PAH exposure and its health consequences.

Emerging Trends and Prospective Avenues for Future Investigations

The field of pyrenyl sulfate research is continually evolving, with several emerging trends and promising avenues for future investigation poised to overcome current limitations.

A significant emerging trend is the move towards the simultaneous analysis of a panel of PAH metabolites, rather than relying on a single biomarker like 1-pyrenyl sulfate. aoemj.org This multi-metabolite approach can provide a more comprehensive and accurate picture of exposure to complex PAH mixtures and may offer better correlation with health risks.

Technological advancements are also driving the field forward. The development of novel analytical techniques, such as polarity-reversed nanoelectrospray ionization, aims to improve the direct analysis of metabolites in complex biological matrices by minimizing matrix effects and enhancing sensitivity. nih.gov There is also growing interest in developing more rapid and cost-effective analytical methods, including advanced immunoassays and sensor-based technologies, for high-throughput screening of PAH exposure. benthamdirect.comresearchgate.net

Future research is also likely to focus more on the toxicokinetics of 1-pyrenyl sulfate and other PAH conjugates. Understanding how these metabolites are transported, distributed, and eliminated from the body is essential for refining physiologically based pharmacokinetic (PBPK) models. toxicology.org These models can help to better link external exposure levels with internal doses and ultimately with potential health effects.

Prospective research directions are outlined in the following table:

Emerging Trend/Future AvenueDescription
Multi-Metabolite Biomonitoring Moving beyond a single biomarker to analyzing a suite of hydroxylated PAH metabolites to better characterize exposure to complex PAH mixtures. aoemj.org
Advanced Analytical Platforms Continued development and application of high-resolution mass spectrometry and novel ionization techniques for more sensitive and direct analysis of conjugated metabolites. nih.gov
Toxicokinetic and Mechanistic Studies Investigating the role of transport proteins in the disposition of 1-pyrenyl sulfate and understanding its potential biological activity, if any.
Integration with 'Omics' Technologies Combining metabolomic data on 1-pyrenyl sulfate with genomic, transcriptomic, and proteomic data to identify susceptibility factors and early biological effect markers related to PAH exposure. elifesciences.org
Improved Exposure Source Apportionment Utilizing profiles of multiple PAH metabolites to better distinguish between different sources of PAH exposure (e.g., diet, traffic, industrial emissions). researchgate.net
Non-invasive Sampling Techniques Exploring alternative biological matrices for biomonitoring, such as saliva or exhaled breath condensate, for less invasive sample collection.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Pyrenyl Potassium Sulfate in laboratory settings?

  • Synthesis typically involves sulfonation of pyrene derivatives followed by neutralization with potassium hydroxide. For example, electrodialytic ion substitution (used in potassium sulfate production) can be adapted by reacting pyrenyl sulfonic acid precursors with potassium salts under controlled current density (e.g., 20–30 mA/cm²) to optimize yield . Friedel-Crafts routes, as demonstrated for 1-pyrenyl ynone synthesis, may also provide frameworks for functionalizing the pyrene backbone .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Use gravimetric analysis to determine sulfate content by precipitating BaSO₄ with barium nitrate, as outlined in AP® Chemistry protocols for aluminum potassium sulfate . Infrared (IR) spectroscopy (e.g., NIST reference data ) and thermochemical analysis (e.g., standard entropy and enthalpy measurements ) validate molecular structure. Purity can be confirmed via ion chromatography or titration methods similar to those in USP-NF reagent testing .

Q. What are the standard protocols for handling and storing this compound to ensure stability?

  • Store in airtight, moisture-free containers at room temperature, as hygroscopic sulfate salts degrade in humid conditions. Avoid contact with reducing agents or acidic environments to prevent decomposition. Use corrosion-resistant labware due to potential irritancy, aligning with potassium sulfate safety guidelines .

Advanced Research Questions

Q. What experimental strategies resolve contradictions between observed and theoretical thermodynamic properties of this compound?

  • Discrepancies in properties like ΔfH° (formation enthalpy) or S° (entropy) require cross-validation using computational models (e.g., Shomate equations for gas-phase thermochemistry ) and experimental replicates under controlled conditions. For instance, discrepancies in ion clustering data can be addressed by adjusting molar ratios or reaction temperatures, as seen in potassium sulfate electrodialysis studies .

Q. How does this compound influence oxidative stress pathways in cellular models, and what methodological approaches quantify these effects?

  • The compound may induce reactive oxygen species (ROS) production and glutathione depletion, analogous to potassium phenyl sulfate . Use fluorescent probes like N-(1-pyrenyl)-maleimide (for membrane dynamics ) or DCFH-DA (for ROS detection). Glutathione levels can be quantified via HPLC or enzymatic assays. Dose-response studies should control for cell type-specific vulnerabilities to oxidative stress.

Q. How can electrodialytic ion substitution be optimized for synthesizing this compound derivatives?

  • Key parameters include current density (20–30 mA/cm² maximizes yield while minimizing side products ), molar ratios of reactants, and electrolyte composition. Computational models (e.g., concentration-predictive algorithms ) can guide optimization. Monitor ion migration efficiency using conductivity measurements and validate product composition via mass spectrometry.

Methodological Notes

  • Data Contradiction Analysis : Compare results from gravimetric, spectroscopic, and computational methods to identify systematic errors. For example, thermochemical data from gas-phase studies may conflict with solution-phase observations due to solvation effects.
  • Fluorescence Applications : Leverage pyrene’s inherent fluorescence for probing membrane dynamics or protein interactions, as seen with N-(1-pyrenyl)-maleimide in cell studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.